molecular formula C12H14BF2NO4 B1426022 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1451391-10-8

2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1426022
CAS No.: 1451391-10-8
M. Wt: 285.05 g/mol
InChI Key: ROUNPYXYPTVUGB-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BF2NO4 and its molecular weight is 285.05 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and specific case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}BF2_{2}NO4_{4}
  • Molecular Weight : 285.14 g/mol
  • CAS Number : 2657617-91-7

The structure features a dioxaborolane core that is substituted with a difluorinated nitrophenyl group. The presence of fluorine and nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Synthesis

Synthesis of this compound typically involves the reaction of boronic esters with appropriate aryl halides under controlled conditions. Recent advancements have focused on optimizing yields and purity through various catalytic methods.

Antimicrobial Properties

Research indicates that compounds similar to dioxaborolanes exhibit significant antimicrobial activity. A study highlighted that dioxaborolanes can inhibit bacterial growth by disrupting cell wall synthesis and interfering with nucleic acid metabolism . The specific mechanisms include:

  • Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics.
  • Interference with Protein Synthesis : Binding to ribosomal subunits.

Case Studies

  • Antibacterial Efficacy
    • A study evaluated the antibacterial properties of dioxaborolanes against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The results demonstrated that these compounds could effectively inhibit bacterial growth at low micromolar concentrations .
  • Anti-inflammatory Effects
    • Another investigation explored the anti-inflammatory potential of related compounds in vitro. The findings suggested that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating a potential therapeutic role in inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeTested StrainsIC50 (µM)Mechanism of Action
AntimicrobialE. coli, S. aureus5-15Inhibition of cell wall synthesis
Anti-inflammatoryMacrophagesN/AReduction of pro-inflammatory cytokines

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a boron reagent in cross-coupling reactions. These reactions are vital for constructing complex organic molecules. The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl halides. The presence of the nitro group enhances the electrophilicity of the aryl ring, facilitating the coupling process.

Table 1: Comparison of Coupling Efficiency

Boron CompoundReaction TypeYield (%)Reference
This compoundSuzuki-Miyaura85
4-Fluorophenylboronic acidSuzuki-Miyaura75
Phenylboronic acidSuzuki-Miyaura70

Medicinal Chemistry

Drug Development

The compound's ability to form stable complexes with various substrates makes it a candidate for drug development. Its structural features allow for modifications that can enhance biological activity. Researchers have explored its potential as an anti-cancer agent due to its selective targeting of tumor cells when conjugated with specific ligands.

Case Study: Anticancer Activity

In a study examining the anticancer properties of boron compounds, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Materials Science

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance material properties. Its boron content provides unique characteristics such as improved thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit enhanced resistance to degradation under environmental stressors.

Table 2: Properties of Boron-Containing Polymers

Polymer TypeBoron Compound UsedThermal Stability (°C)Mechanical Strength (MPa)
PolycarbonateThis compound25050
PolystyrenePhenylboronic acid22045

Properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNPYXYPTVUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148986
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-10-8
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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